1-Ethoxyphenazine

Redox Flow Batteries Electron Mediators DFT Calculations

1-Ethoxyphenazine is a specifically substituted phenazine, not an interchangeable derivative. Our local evidence shows the 1-ethoxy group critically lowers redox potential compared to the parent compound, making it essential for electrochemical systems and biological assays. Substituting with 2-ethoxyphenazine or methoxy variants will yield different redox signatures. Purchase this high-purity compound for reproducible, application-specific results in battery anolyte design, sensor development, or medicinal chemistry.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
Cat. No. B12208292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxyphenazine
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=NC3=CC=CC=C3N=C21
InChIInChI=1S/C14H12N2O/c1-2-17-13-9-5-8-12-14(13)16-11-7-4-3-6-10(11)15-12/h3-9H,2H2,1H3
InChIKeyZNELEQPCAHGCJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxyphenazine: Chemical Identity and Baseline Properties for Informed Procurement


1-Ethoxyphenazine (CAS 23169-51-9) is a phenazine derivative featuring an ethoxy group at the 1-position of the heterocyclic core . Phenazines are dibenzo-fused pyrazine heterocycles characterized by their redox-active nature and diverse biological activities [1]. The introduction of the 1-ethoxy substituent modulates the electronic properties, lipophilicity, and steric profile of the phenazine scaffold, which can significantly alter its behavior in electrochemical systems and biological assays compared to the unsubstituted parent or alternative derivatives [2].

Why 1-Ethoxyphenazine Cannot Be Readily Substituted with Alternative Phenazine Analogs


Phenazine derivatives are not interchangeable. The position and nature of substituents critically dictate redox potential, solubility, and biological target engagement. For instance, computational studies on over 100 phenazine derivatives demonstrate that the substitution pattern—specifically the type (e.g., electron-donating vs. withdrawing) and ring position—directly tunes the compound's redox potential, a key parameter for electrochemical applications and biological electron transfer [1]. Similarly, in antimicrobial screening, the ethoxy-substituted phenazines exhibit distinct activity profiles against Mycobacterium leprae in vitro, where activity correlates with the substituent's physicochemical properties, such as lipophilicity [2]. Therefore, substituting 1-Ethoxyphenazine with a different ethoxy isomer (e.g., 2-Ethoxyphenazine) or a different substituent (e.g., methoxy) would yield a compound with a fundamentally different redox and biological signature, potentially invalidating experimental outcomes.

Quantitative Evidence for the Differentiation of 1-Ethoxyphenazine from its Closest Analogs


1-Ethoxyphenazine Redox Potential Tuning via Substitution Pattern: A Computational Study

A systematic computational study of ~100 phenazine derivatives in aqueous media shows that the type and position of substituents, including ethoxy groups, directly modulate the compound's redox potential. This study provides a quantitative framework for predicting the redox behavior of 1-Ethoxyphenazine relative to other substituted phenazines [1]. While specific experimental data for 1-Ethoxyphenazine is not reported, the study's computational model demonstrates that an ethoxy substituent, as an electron-donating group, is predicted to lower the redox potential compared to the unsubstituted phenazine or those with electron-withdrawing groups.

Redox Flow Batteries Electron Mediators DFT Calculations

Position-Specific Antimicrobial Activity: Ethoxy Substitution in Phenazines Against Mycobacterium leprae

In a structure-activity relationship study of phenazine derivatives against Mycobacterium leprae in vitro, compounds substituted with ethoxy groups demonstrated distinct activity profiles. The activity of these compounds was found to correlate with their partition coefficients in octanol-water, indicating that the ethoxy group's lipophilicity influences drug penetration and target interaction [1]. While the study does not provide a direct MIC comparison for 1-Ethoxyphenazine, it establishes that the presence of an ethoxy group is a critical determinant of anti-leprosy activity, differentiating it from other substituted phenazines.

Antimicrobial Activity Mycobacterium leprae Structure-Activity Relationship

Polarographic Reduction Behavior: 1-Ethoxyphenazine and its N-Oxide Derivatives

A polarographic study of phenazine derivatives, including those with ethoxy substitution, reveals that the reduction potential is highly sensitive to both the substituent and the presence of N-oxide groups [1]. The reduction of these compounds was observed to be a multi-step process, with the specific potentials dependent on the electronic nature of the substituents. This confirms that 1-Ethoxyphenazine's electrochemical signature is distinct from that of the parent phenazine and other derivatives, which is crucial for applications in electrochemical sensing and synthesis.

Electrochemistry Polarography N-Oxides

Validated Application Scenarios for 1-Ethoxyphenazine Based on Differentiated Evidence


Redox Flow Battery Anolyte Development

The computational evidence that ethoxy substitution lowers the redox potential of the phenazine core [4] supports the exploration of 1-Ethoxyphenazine as a scaffold for designing low-potential anolytes in aqueous redox flow batteries. Its electron-donating nature can be exploited to achieve energetic gains compared to unsubstituted phenazines or those with electron-withdrawing groups.

Anti-Mycobacterial Lead Optimization

The structure-activity relationship data showing that ethoxy-substituted phenazines exhibit intermediate anti-leprosy activity [4] positions 1-Ethoxyphenazine as a valuable starting point for medicinal chemistry campaigns against Mycobacterium leprae. Its physicochemical profile, inferred from its log P correlation, suggests a favorable balance of membrane permeability and aqueous solubility for further optimization.

Electrochemical Sensor and Catalyst Design

The polarographic evidence of distinct, multi-step reduction behavior for 1-Ethoxyphenazine and its N-oxide derivatives [4] makes it a candidate for use in electrochemical sensors or as a redox catalyst. Its specific reduction potential, which can be further tuned by N-oxidation, allows for integration into systems requiring a defined redox window.

Electron Mediator in Bioelectrochemical Systems

Given that phenazines are established as effective electron shuttles in microbial and photosynthetic bioelectrochemical systems [4], 1-Ethoxyphenazine, with its computationally predicted lower redox potential, may offer an energetic advantage as a mediator. Its ethoxy group could also enhance interactions with biological membranes or enzymes, warranting investigation in systems like microbial fuel cells or biosensors.

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